molecular formula C30H30ClNO4S2 B15040282 (5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15040282
M. Wt: 568.1 g/mol
InChI Key: ZASJPQAQNLOLAX-ITYLOYPMSA-N
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Description

(5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of multiple functional groups, including benzyl, chloro, methoxy, and tert-butylphenoxy, contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The initial step involves the condensation of a suitable aldehyde with a thioamide in the presence of a base to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a Knoevenagel condensation reaction between the thiazolidinone derivative and a benzaldehyde derivative.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group or other functional groups.

    Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the chloro or methoxy positions.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, modifications to the thiazolidinone ring and functional groups can lead to compounds with enhanced pharmacological properties.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s diverse functional groups allow it to bind to multiple sites, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups. The presence of the chloro and methoxy groups, along with the thiazolidinone ring, contributes to its distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C30H30ClNO4S2

Molecular Weight

568.1 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H30ClNO4S2/c1-30(2,3)22-10-12-23(13-11-22)35-14-15-36-27-24(31)16-21(17-25(27)34-4)18-26-28(33)32(29(37)38-26)19-20-8-6-5-7-9-20/h5-13,16-18H,14-15,19H2,1-4H3/b26-18-

InChI Key

ZASJPQAQNLOLAX-ITYLOYPMSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)OC

Origin of Product

United States

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